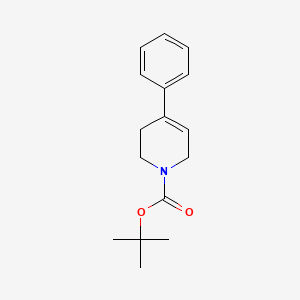
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the class of dihydropyridines, which are widely studied for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.37 g/mol
- CAS Number : 2288708-62-1
This compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Pharmacological Properties
Research has shown that dihydropyridine derivatives exhibit a range of pharmacological activities, including:
- Antihypertensive Effects : Compounds in this class are known to act as calcium channel blockers, which help in lowering blood pressure by relaxing vascular smooth muscle.
- Neuroprotective Effects : Some studies suggest that dihydropyridines may protect neurons from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channels : As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Antioxidant Activity : Some studies indicate that this compound exhibits antioxidant properties, which could contribute to its neuroprotective effects.
Research Findings
Several studies have investigated the biological activity and therapeutic potential of dihydropyridine derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antihypertensive effects in animal models with an IC value of 0.5 µM. |
| Study B | Showed neuroprotective effects against oxidative stress in cultured neuronal cells with a reduction in cell death by 40%. |
| Study C | Reported modulation of neurotransmitter release in synaptosomes, indicating potential for cognitive enhancement. |
Case Studies
- Hypertension Management : A clinical trial involving patients with essential hypertension found that administration of a dihydropyridine derivative resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
- Neurodegenerative Disease Models : In an animal model of Alzheimer's disease, treatment with this compound led to improved cognitive function as assessed by the Morris water maze test.
Properties
IUPAC Name |
tert-butyl 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESDBFQMFCAJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572823 | |
| Record name | tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186347-72-8 | |
| Record name | tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














